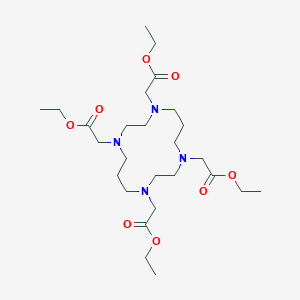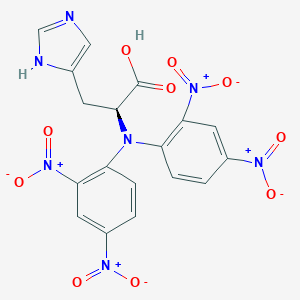![molecular formula C8H17N3 B158673 1-[2-(Aziridin-1-yl)ethyl]piperazine CAS No. 139341-07-4](/img/structure/B158673.png)
1-[2-(Aziridin-1-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Aziridin-1-yl)ethyl]piperazine” is a chemical compound with the molecular formula C8H17N3 . It has an average mass of 155.241 Da and a monoisotopic mass of 155.142242 Da .
Synthesis Analysis
The synthesis of aziridines and azetidines, which are building blocks for polyamines, can be achieved by anionic and cationic ring-opening polymerization . This process involves the polymerization of ring-strained nitrogen-containing monomers . The synthesis of 2-substituted chiral piperazines can be achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “1-[2-(Aziridin-1-yl)ethyl]piperazine” consists of a piperazine ring attached to an aziridine ring via an ethyl group . The aziridine ring is a three-membered ring containing two carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Aziridines and azetidines can undergo anionic and cationic ring-opening polymerization . This process can produce polyamines with various structures, such as branched vs. linear . The polymerization of these monomers can be controlled to some extent, despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers .Direcciones Futuras
The future directions for the research and development of “1-[2-(Aziridin-1-yl)ethyl]piperazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the polymerization of aziridine and azetidine monomers could provide a basis for the development of future macromolecular architectures .
Propiedades
IUPAC Name |
1-[2-(aziridin-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-3-10(4-2-9-1)5-6-11-7-8-11/h9H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAXAZUJHZBLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577088 |
Source


|
| Record name | 1-[2-(Aziridin-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Aziridin-1-yl)ethyl]piperazine | |
CAS RN |
139341-07-4 |
Source


|
| Record name | 1-[2-(Aziridin-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)


